![molecular formula C32H34ClF3N6O B12620454 Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-
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Overview
Description
Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyrimidine, pyrrole, and trifluoromethyl phenyl
Preparation Methods
The synthesis of Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole and chlorophenyl groups. The final steps involve the addition of the cyclohexanepropanamide and trifluoromethyl phenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Types
The compound’s synthesis involves multi-step reactions, including amide bond formation , nucleophilic substitutions , and cross-coupling reactions to assemble its complex heterocyclic core and functionalized aromatic groups. Key intermediates include:
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Pyrimidine derivatives with amino and pyrrole substituents.
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Trifluoromethylphenylmethylamine for introducing the lipophilic trifluoromethyl group .
Amidation Reactions
The central amide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid and an amine. For example:
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4-(Trifluoromethyl)benzylamine reacts with a cyclohexanepropanoic acid derivative under anhydrous conditions (DMF, 0–5°C) to yield the N-alkylated amide .
Reaction Component | Conditions | Yield | Source |
---|---|---|---|
Carboxylic acid + amine | EDC, HOBt, DMF, 0–5°C, 12–24h | 65–75% |
Nucleophilic Aromatic Substitution
The pyrimidine ring’s 2-position undergoes substitution with (3-chlorophenyl)methylamine under Pd-catalyzed Buchwald-Hartwig conditions :
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Pd(OAc)₂/Xantphos in toluene at 80–100°C facilitates C–N bond formation.
Substrate | Catalyst System | Yield | Source |
---|---|---|---|
2-Chloro-6-pyrrolylpyrimidine + benzylamine | Pd(OAc)₂/Xantphos, K₃PO₄, toluene | 60–68% |
Copper-Mediated Trifluoromethylation
The 4-(trifluoromethyl)phenyl group is introduced via Ullmann-type coupling using Cu(O₂CF₂SO₂F)₂ in DMF under nitrogen . This method achieves high regioselectivity for aromatic trifluoromethylation.
Substrate | Reagent | Conditions | Yield | Source |
---|---|---|---|---|
Aryl iodide | Cu(O₂CF₂SO₂F)₂, DMF | 25°C, 3h | 70–91% |
Cyclization and Heterocycle Assembly
The 1H-pyrrol-1-yl group is integrated via cyclocondensation of γ-ketoesters with ammonia or amines. For example:
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Knorr pyrrole synthesis under acidic conditions (H₂SO₄, ethanol, reflux).
Substrate | Conditions | Yield | Source |
---|---|---|---|
γ-Ketoester + NH₃ | H₂SO₄, ethanol, reflux | 55–62% |
Chiral Resolution
The (alphaR) configuration is achieved via chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) .
Method | Resolution Agent | Purity | Source |
---|---|---|---|
Chiral HPLC | Chiralpak AD-H column | ≥99% ee |
Stability and Degradation Pathways
The compound undergoes hydrolysis under strongly acidic/basic conditions:
Scientific Research Applications
Pharmacological Applications
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Cancer Treatment :
- Research indicates that compounds similar to cyclohexanepropanamide can modulate the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and tumor progression. The modulation of IDO activity has implications for enhancing anti-tumor immunity and could be beneficial in cancer therapies .
- A patent has been filed that discusses the use of such compounds for treating various cancers and immune disorders, highlighting their potential as immunoregulatory agents .
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Antimicrobial Activity :
- Some derivatives of cyclohexanepropanamide have shown promising activity against Plasmodium falciparum, the malaria-causing parasite. Modifications to the compound structure have yielded derivatives with low-nanomolar activity against malaria, suggesting potential applications in antimalarial drug development .
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Neuropharmacological Effects :
- Studies have demonstrated that certain derivatives exhibit broad-spectrum antiseizure activity across various seizure models in mice. The compound showed a favorable safety profile with minimal central nervous system-related adverse effects, indicating its potential as a novel treatment for epilepsy .
Case Study 1: Cancer Treatment
A study explored the effects of cyclohexanepropanamide derivatives on tumor growth in mouse models. The administration of these compounds resulted in significant tumor reduction compared to control groups, supporting their role as potential anticancer agents.
Case Study 2: Antimalarial Activity
In vitro tests conducted on modified cyclohexanepropanamide derivatives revealed their efficacy against Plasmodium falciparum. One specific derivative demonstrated a high degree of potency while maintaining selectivity against mammalian cells, making it a candidate for further development as an antimalarial drug.
Data Table: Summary of Applications
Application Area | Description | Example Findings |
---|---|---|
Cancer Treatment | Modulation of IDO enzyme for enhanced anti-tumor immunity | Significant tumor growth reduction in mouse models |
Antimicrobial Activity | Activity against Plasmodium falciparum | Low-nanomolar potency with selectivity |
Neuropharmacology | Antiseizure effects in various seizure models | Broad-spectrum efficacy with minimal side effects |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and pyrrole groups play a crucial role in binding to these targets, while the trifluoromethyl phenyl group enhances its stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and pyrrole derivatives, such as:
Pyrrothiogatain: A novel inhibitor of GATA family proteins.
2-(1H-pyrazol-1-yl)pyridine: Used in C-H functionalization reactions.
Biological Activity
Cyclohexanepropanamide, specifically the compound alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-, is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Chlorophenyl and trifluoromethyl moieties: These groups are known to enhance the lipophilicity and receptor binding affinity of compounds.
- Pyrrol and pyrimidine rings : These heterocycles contribute to the compound's pharmacological profile by interacting with various biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The mechanism involves:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor of key enzymes involved in cellular processes, thereby altering metabolic pathways.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through modulation of angiogenesis and apoptosis pathways. Its interaction with vascular endothelial growth factor (VEGF) receptors has been noted, potentially leading to reduced tumor vascularization .
- Antiseizure Properties : Similar compounds have shown efficacy in seizure models, suggesting that this cyclohexanepropanamide derivative could possess anticonvulsant effects. Studies indicate that modifications in the chemical structure can significantly influence the potency and spectrum of activity against seizures .
- Antimicrobial Effects : The presence of aromatic rings enhances the compound's ability to penetrate bacterial membranes, which may lead to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of cyclohexanepropanamide:
- A study on similar pyrimidine derivatives demonstrated strong inhibitory effects against DNA topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication . This suggests that cyclohexanepropanamide may also exhibit similar antibacterial properties.
- In vivo studies on related compounds indicated significant antiseizure activity with minimal central nervous system side effects, highlighting a favorable safety profile for potential therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrimidine core in (alphaR)-Cyclohexanepropanamide derivatives?
The pyrimidine core can be synthesized via condensation reactions using substituted amidines and α,β-unsaturated ketones. For example, highlights a multi-step protocol involving titanium isopropoxide and sodium cyanoborohydride to stabilize intermediates, achieving a 29.1% yield in the final step. Key factors include temperature control (e.g., 40°C for reductive amination) and solvent selection (e.g., dichloromethane for acid-sensitive steps). Post-synthetic purification via column chromatography is critical to isolate enantiomerically pure products .
Q. Which analytical techniques are prioritized for confirming stereochemical purity in (alphaR)-Cyclohexanepropanamide?
Chiral HPLC with a polysaccharide-based column is recommended for enantiomeric separation, while X-ray crystallography (as in ) provides definitive confirmation of the alphaR configuration. Complementary techniques like circular dichroism (CD) spectroscopy and NOESY NMR can resolve ambiguities in solution-phase conformers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
and emphasize the use of nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent dermal/ocular exposure. In case of inhalation, immediate removal to fresh air and medical consultation are advised. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational molecular docking results and experimental binding affinities?
Contradictions often arise from solvation effects or conformational flexibility. suggests cross-validating docking poses with molecular dynamics simulations (≥100 ns trajectories) to account for protein-ligand dynamics. Additionally, isothermal titration calorimetry (ITC) can experimentally measure binding thermodynamics, resolving mismatches between in silico and in vitro data .
Q. What methodologies optimize the incorporation of trifluoromethyl groups into the N-benzyl moiety during late-stage functionalization?
Radical trifluoromethylation using Umemoto’s reagent ( ) under photoredox catalysis (e.g., Ru(bpy)₃Cl₂) enables selective C–H functionalization. Alternatively, palladium-catalyzed cross-coupling of aryl halides with CF₃ sources (e.g., TMSCF₃) achieves >80% yield in dimethylformamide at 80°C .
Q. How do steric effects from the cyclohexane ring influence the compound’s pharmacokinetic properties?
and demonstrate that bulky cyclohexane substituents reduce metabolic clearance by cytochrome P450 enzymes. In vitro microsomal stability assays (e.g., human liver microsomes) paired with LogP measurements (via HPLC) can quantify lipophilicity and correlate it with oral bioavailability .
Q. What strategies resolve low yields in multi-step syntheses involving pyrrole-1-yl substituents?
identifies competing side reactions (e.g., pyrrole dimerization) as a key issue. Implementing protecting groups (e.g., tert-butoxycarbonyl for amines) and low-temperature (-78°C) lithiation steps minimizes byproduct formation. Post-reaction quenching with aqueous NH₄Cl improves isolable yields by 15–20% .
Q. Methodological Considerations for Data Analysis
Q. How should researchers validate the purity of intermediates in complex synthetic pathways?
High-resolution mass spectrometry (HRMS) and ¹³C NMR DEPT experiments are critical for detecting trace impurities (<0.5%). recommends using orthogonal techniques, such as melting point analysis and elemental (CHNS) analysis, to confirm bulk purity .
Q. What statistical approaches are robust for analyzing dose-response data in enzyme inhibition studies?
Nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism® is standard for calculating IC₅₀ values. advises bootstrapping (≥1000 iterations) to estimate confidence intervals and assess assay reproducibility .
Q. Structural and Mechanistic Probes
Q. How can cryo-electron microscopy (cryo-EM) advance understanding of this compound’s target engagement?
Cryo-EM (≤3 Å resolution) visualizes ligand-induced conformational changes in large protein complexes, such as kinases or GPCRs. notes that grid preparation with 2% trehalose improves particle distribution, enabling sub-stoichiometric binding site analysis .
Properties
Molecular Formula |
C32H34ClF3N6O |
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Molecular Weight |
611.1 g/mol |
IUPAC Name |
2-[[2-[(3-chlorophenyl)methylamino]-6-pyrrol-1-ylpyrimidin-4-yl]amino]-3-cyclohexyl-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C32H34ClF3N6O/c33-26-10-6-9-24(17-26)21-38-31-40-28(19-29(41-31)42-15-4-5-16-42)39-27(18-22-7-2-1-3-8-22)30(43)37-20-23-11-13-25(14-12-23)32(34,35)36/h4-6,9-17,19,22,27H,1-3,7-8,18,20-21H2,(H,37,43)(H2,38,39,40,41) |
InChI Key |
MKVLDBRIPWIGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)NC3=CC(=NC(=N3)NCC4=CC(=CC=C4)Cl)N5C=CC=C5 |
Origin of Product |
United States |
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